molecular formula C18H22N4O B2966607 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171642-04-8

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2966607
CAS RN: 1171642-04-8
M. Wt: 310.401
InChI Key: FMGVZVGXTWHSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, also known as TAK-915, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Research has shown that compounds similar to 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit a range of hydrogen bonding and structural characteristics. For instance, studies on related pyrazolo[3,4-d]oxazines and pyrazoles have revealed their capacity to form hydrogen-bonded structures in one, two, or three dimensions, depending on the specific substituents present in the molecules. These structures can significantly influence the compound's physical properties and reactivity. Notably, the oxazine and pyridine rings within these compounds typically adopt a half-chair conformation, and the orientation of the pendent phenyl and tert-butyl substituents relative to the core unit is consistent across different molecules (Castillo et al., 2009) (Castillo et al., 2009).

Potential Antitumor Applications

Compounds structurally related to 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been synthesized with potential antitumor applications. For example, novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and showed high activity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Abonía et al., 2011).

Crystal Structure Insights

Further studies on compounds within this family have provided insights into their crystal structures and intermolecular interactions. These findings are crucial for understanding the compounds' stability, solubility, and potential for forming supramolecular assemblies, which are essential properties for developing pharmaceuticals and materials. The presence of tert-butyl and benzyl groups, along with specific substituents, plays a significant role in dictating these interactions and the overall molecular conformation (Trilleras et al., 2008).

properties

IUPAC Name

1-tert-butyl-4-methyl-6-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-8-6-7-9-14(12)11-21-17(23)16-15(13(2)20-21)10-19-22(16)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGVZVGXTWHSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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